Technical Profile: (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine
Technical Profile: (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine
[1][2][3][4]
Executive Summary
Cyclopropyl(1,2,4-oxadiazol-3-yl)methanamine (CAS: 1082420-52-7), specifically the 5-cyclopropyl-3-aminomethyl isomer, is a high-value heterocyclic building block in modern medicinal chemistry. It serves as a critical pharmacophore scaffold, leveraging the 1,2,4-oxadiazole ring as a hydrolytically stable bioisostere for esters and amides, while the cyclopropyl moiety provides metabolic stability and defined steric bulk without excessive lipophilicity.
This guide details the physicochemical properties, synthetic pathways, and structural utility of this compound, designed for researchers optimizing fragment-based drug discovery (FBDD) campaigns or synthesizing inhibitors for targets such as USP19 and Sphingosine Kinase .
Physicochemical Profile
The compound exhibits a unique balance of polarity and lipophilicity. The electron-withdrawing nature of the 1,2,4-oxadiazole ring significantly modulates the basicity of the primary amine compared to a standard benzylamine.
Table 1: Core Properties
| Property | Value / Description |
| IUPAC Name | (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine |
| CAS Number | 1082420-52-7 |
| Molecular Formula | |
| Molecular Weight | 139.16 g/mol |
| Appearance | White to off-white solid (typically as HCl salt) |
| Solubility | High in DMSO, Methanol, Water (as salt) |
| pKa (Amine) | ~7.8 – 8.2 (Calculated) [Note 1] |
| LogP (cLogP) | ~0.2 – 0.5 |
| TPSA | ~65 Ų |
| H-Bond Donors/Acceptors | 2 / 4 |
Note 1: The pKa is lower than typical primary alkyl amines (~10.5) due to the inductive electron-withdrawing effect (-I) of the oxadiazole ring, making it less protonated at physiological pH (7.4) compared to simple aliphatic amines. This improves membrane permeability.
Structural Biology & Pharmacophore Logic
Bioisosterism
The 1,2,4-oxadiazole ring is a classic non-classical bioisostere for esters (
-
Geometry: It mimics the planar arrangement of the amide bond.
-
Interaction: The ring nitrogens and oxygen serve as hydrogen bond acceptors, mimicking the carbonyl oxygen.
-
Stability: Unlike esters, the oxadiazole ring is resistant to rapid hydrolysis by esterases, enhancing the in vivo half-life of the drug candidate.
The Cyclopropyl Effect
The 5-cyclopropyl group is not merely a spacer; it imparts specific pharmacological advantages:
-
Conformational Restriction: The rigid cyclopropyl ring limits the entropic penalty upon binding compared to a flexible propyl chain.
-
Metabolic Shielding: It blocks metabolic oxidation (e.g., hydroxylation) that might occur on a linear alkyl chain.
-
Sigma Hole: Cyclopropyl rings can engage in weak cation-
or hydrophobic interactions within a binding pocket.
Structural Diagram (Graphviz)
The following diagram illustrates the pharmacophoric mapping of the molecule.
Figure 1: Pharmacophore mapping of (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine showing functional zones.
Synthetic Methodology
The synthesis of 1,2,4-oxadiazoles typically proceeds via the condensation of an amidoxime with an activated carboxylic acid derivative . For this specific isomer (3-aminomethyl, 5-cyclopropyl), the amine must be protected (e.g., Boc) during the ring formation.
Retrosynthetic Analysis
-
Target: (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine.[1][2][3][4]
-
Precursors:
-
N-Boc-2-aminoacetamidoxime (provides the 3-position and the amine).
-
Cyclopropanecarbonyl chloride (provides the 5-position and cyclopropyl).
-
Step-by-Step Protocol
This protocol is adapted from standard methodologies for 3,5-disubstituted 1,2,4-oxadiazoles [1, 2].
Step 1: Preparation of Amidoxime
-
Reagents: N-Boc-aminoacetonitrile, Hydroxylamine hydrochloride (
), Sodium Carbonate ( ). -
Procedure: Dissolve N-Boc-aminoacetonitrile in Ethanol/Water (2:1). Add 1.5 eq of
and 1.5 eq of . -
Conditions: Reflux at 80°C for 4-6 hours.
-
Workup: Concentrate solvent, extract with Ethyl Acetate, wash with brine.
-
Product: tert-butyl (2-amino-2-(hydroxyimino)ethyl)carbamate (Crude is usually sufficient).
Step 2: O-Acylation and Cyclization
-
Reagents: Product from Step 1, Cyclopropanecarbonyl chloride, Triethylamine (
), Toluene or DMF. -
Acylation: Dissolve amidoxime in dry Toluene. Add 1.1 eq
. Cool to 0°C. Dropwise add 1.05 eq Cyclopropanecarbonyl chloride. Stir at RT for 1 hour. -
Cyclization: Heat the reaction mixture to reflux (110°C) for 12 hours (Dean-Stark trap can be used to remove water).
-
Alternative: Use molecular sieves or CDI (Carbonyldiimidazole) coupling if avoiding acid chlorides.
-
-
Workup: Wash with
, dry over , concentrate. -
Purification: Flash chromatography (Hexane/EtOAc).
-
Intermediate: tert-butyl ((5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl)carbamate.
Step 3: Deprotection
-
Reagents: 4M HCl in Dioxane.
-
Procedure: Dissolve intermediate in minimal Dioxane. Add excess 4M HCl/Dioxane at 0°C. Stir at RT for 2 hours.
-
Isolation: The product often precipitates as the hydrochloride salt. Filter and wash with diethyl ether.
-
Final Product: (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride.
Synthesis Workflow Diagram
Figure 2: Synthetic route for the production of the target amine.
Safety & Handling
-
Hazard Identification: As a primary amine and oxadiazole derivative, treat as an Irritant (Xi) . Causes skin irritation, serious eye irritation, and may cause respiratory irritation.
-
Storage: Hygroscopic (especially as HCl salt). Store at 2-8°C under inert atmosphere (Argon/Nitrogen).
-
Stability: Stable under normal laboratory conditions. Avoid strong acids (ring opening possible at high T) and strong reducing agents (cleavage of N-O bond).
References
-
Vertex Pharmaceuticals Inc. (2012). Oxadiazole inhibitors of leukotriene production. WO2012024150A1. Link
-
Mission Therapeutics Ltd. (2019). 4-hydroxypiperidine derivatives and their use as inhibitors of ubiquitin specific protease 19 (USP19).[3] WO2019150119A1. Link
-
BenchChem. 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine Properties. Retrieved from BenchChem Database. Link
- Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830. (General reference on Oxadiazole bioisosterism).
Sources
- 1. You are being redirected... [hit2lead.com]
- 2. CN103118680B - æè³åºç²é °èº - Google Patents [patents.google.com]
- 3. WO2019150119A1 - 4-hydroxypiperidine derivatives and their use as inhibitors of ubiquitin specific protease 19 (usp19) - Google Patents [patents.google.com]
- 4. You are being redirected... [hit2lead.com]
- 5. WO2019150119A1 - 4-hydroxypiperidine derivatives and their use as inhibitors of ubiquitin specific protease 19 (usp19) - Google Patents [patents.google.com]
- 6. Structure–Activity Relationship Studies and in Vivo Activity of Guanidine-Based Sphingosine Kinase Inhibitors: Discovery of SphK1- and SphK2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. repository.up.ac.za [repository.up.ac.za]
